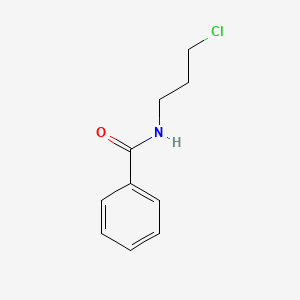

N-(3-chloropropyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10554-29-7 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

N-(3-chloropropyl)benzamide |

InChI |

InChI=1S/C10H12ClNO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |

InChI Key |

NYUVQCUJCKONPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-chloropropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-chloropropyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its bifunctional nature, possessing both an amide linkage and a reactive alkyl chloride, allows for diverse chemical modifications, making it a valuable precursor for creating extensive compound libraries for drug screening. The synthesis of this compound is of significant interest to researchers focused on developing novel therapeutics.

Core Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between benzoyl chloride and 3-chloropropylamine. This reaction, often referred to as Schotten-Baumann reaction conditions, proceeds readily under basic conditions to afford the desired amide product.

The general reaction scheme is as follows:

The reaction is typically carried out in a suitable organic solvent, and a base is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 |

| 3-Chloropropylamine hydrochloride | C₃H₉Cl₂N | 130.02 |

| Triethylamine (or other suitable base) | C₆H₁₅N | 101.19 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Synthesis Procedure

A general and robust procedure for the synthesis of N-substituted benzamides can be adapted for the specific synthesis of this compound. The following protocol is based on established methods for similar amide bond formations.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: To the cooled and stirring solution, add benzoyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Typical Yield | 75-90% |

| Melting Point | Not widely reported, but expected to be a low-melting solid or oil |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzoyl group, as well as signals for the propyl chain protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for synthesis.

Safety Considerations

-

Benzoyl chloride is corrosive, a lachrymator, and reacts with water to release HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Chloropropylamine hydrochloride is harmful if swallowed or in contact with skin. Appropriate PPE should be worn.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound via the reaction of benzoyl chloride and 3-chloropropylamine is a reliable and efficient method. This guide provides the necessary details for researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the outlined protocols and safety precautions is essential for obtaining a high yield of the pure product and ensuring laboratory safety.

An In-depth Technical Guide to the Physicochemical Properties of N-(3-chloropropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloropropyl)benzamide is a chemical compound within the broader class of benzamides, which are noted for their diverse biological activities. Understanding the physicochemical properties of this specific molecule is fundamental for its potential application in research and development, particularly in the fields of medicinal chemistry and material science. This technical guide provides a summary of the known physicochemical data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| LogP (octanol-water partition coefficient) | 2.62 | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Water Solubility | Not available |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides is the reaction of a benzoyl chloride with a primary amine. For this compound, this involves the reaction of benzoyl chloride with 3-chloropropylamine.

Materials:

-

Benzoyl chloride

-

3-chloropropylamine

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexanes/ethyl acetate gradient.

-

Collect the fractions containing the pure product and concentrate to yield the final product.

-

Characterize the purified compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Synthesis Workflow for this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small, dry sample of the purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperature range from which the sample starts to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination (Distillation Method):

-

A sample of the purified liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to rise and condense in a condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For solids with high boiling points, vacuum distillation may be necessary.

Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Biological Activity

While specific biological activities and signaling pathways for this compound are not detailed in the available literature, the benzamide scaffold is present in a wide range of biologically active molecules. Benzamide derivatives have been reported to exhibit activities such as antifungal and insecticidal properties.[2][3] The evaluation of the biological activity of a novel compound like this compound would typically involve a series of in vitro and/or in vivo screening assays.

General Workflow for Biological Activity Screening.

Conclusion

This technical guide provides a foundational understanding of this compound based on available data. While key experimental physicochemical properties remain to be determined, the provided synthesis and characterization protocols offer a clear path for researchers to produce and further investigate this compound. The known biological activities of the broader benzamide class suggest that this compound could be a candidate for various biological screenings. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

- 1. This compound | CAS#:10554-29-7 | Chemsrc [chemsrc.com]

- 2. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]

- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-chloropropyl)benzamide: Uncharted Territory in Pharmacology

Despite a thorough review of scientific literature and chemical databases, a mechanism of action for the compound N-(3-chloropropyl)benzamide has not been elucidated. Extensive searches have yielded no published research detailing its biological activity, molecular targets, or pharmacological effects. Consequently, the creation of an in-depth technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.

The absence of information on this compound in peer-reviewed journals and pharmacological databases suggests that this compound has likely not been a subject of significant biological investigation. While its synthesis is chemically straightforward, its potential interactions with biological systems remain uninvestigated and unreported.

For researchers, scientists, and drug development professionals, this compound represents a veritable "blank slate." No data is available on its potential enzyme inhibition, receptor binding affinity, or its effects on any cellular or physiological pathways. Therefore, any exploration into the bioactivity of this compound would be novel research.

Should a research program be initiated to determine the mechanism of action of this compound, a potential, though purely hypothetical, workflow for such an investigation is outlined below.

Hypothetical Research Workflow

A logical first step would be to screen the compound against a broad panel of common biological targets to identify any potential interactions. This could be followed by more focused secondary assays to confirm and characterize any initial "hits." A generalized workflow for such a research endeavor is depicted below.

Caption: A hypothetical workflow for investigating the mechanism of action of a novel compound.

Further research, should initial screening prove fruitful, would be required to construct any meaningful signaling pathway diagrams or to develop detailed experimental protocols. Without this foundational data, any such visualizations or methodologies would be purely speculative.

Spectroscopic and Synthetic Profile of N-(3-chloropropyl)benzamide (CAS 10554-29-7)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for N-(3-chloropropyl)benzamide, a chemical compound identified by the CAS number 10554-29-7. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and development, offering detailed data and procedural information to support their research endeavors.

Chemical Identity and Properties

This compound is a derivative of benzamide featuring a 3-chloropropyl substituent on the nitrogen atom. Its molecular structure consists of a central amide functional group linking a phenyl ring to a propyl chain terminated by a chlorine atom.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 10554-29-7 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | This compound |

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the 3-chloropropyl chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.7 | m | 2H | Aromatic (ortho-protons of benzoyl group) |

| ~ 7.5 - 7.4 | m | 3H | Aromatic (meta- and para-protons of benzoyl group) |

| ~ 6.5 - 6.0 | br s | 1H | N-H (amide proton) |

| ~ 3.7 | t | 2H | -CH₂-Cl |

| ~ 3.5 | q | 2H | -NH-CH₂- |

| ~ 2.1 | p | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propyl chain.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (amide carbonyl) |

| ~ 134 | Aromatic (quaternary carbon of benzoyl group) |

| ~ 131 | Aromatic (para-carbon of benzoyl group) |

| ~ 128 | Aromatic (meta-carbons of benzoyl group) |

| ~ 127 | Aromatic (ortho-carbons of benzoyl group) |

| ~ 45 | -CH₂-Cl |

| ~ 40 | -NH-CH₂- |

| ~ 32 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the aromatic ring and the C-Cl bond.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch (amide) |

| ~ 3060 | Medium | C-H stretch (aromatic) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Strong | C=O stretch (Amide I band) |

| ~ 1540 | Strong | N-H bend (Amide II band) |

| ~ 1480, 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 750 - 650 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum (electron ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the amide bond and the loss of the chloropropyl side chain.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 197/199 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 122 | High | [M - C₃H₆Cl]⁺ (Loss of the chloropropyl radical) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections outline representative experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the acylation of a primary amine with benzoyl chloride.

Procedure:

-

To a solution of 3-chloropropan-1-amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted benzoyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

"literature review of benzamide derivatives in pharmacology"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, a simple aromatic amide consisting of a benzene ring linked to an amide functional group, serves as the foundational scaffold for a vast and pharmacologically diverse class of derivatives. These compounds have demonstrated a remarkable range of biological activities, leading to their development as crucial therapeutic agents in numerous areas of medicine.[1] Their versatility stems from the ability to readily modify the benzamide core, allowing for fine-tuning of physicochemical properties and target specificity. This guide provides a comprehensive literature review of benzamide derivatives, focusing on their mechanisms of action, pharmacological applications, quantitative structure-activity relationships, and the experimental protocols used for their evaluation.

Key therapeutic areas where benzamide derivatives have made a significant impact include oncology, psychiatry, and gastroenterology. For instance, several derivatives function as atypical antipsychotics, antiemetics, and prokinetic agents by modulating dopamine and serotonin receptors.[1] More recently, their role as epigenetic modulators, specifically as histone deacetylase (HDAC) inhibitors, has established them as a promising class of anticancer agents.[2][3] This document will delve into these applications, presenting curated data and methodologies to aid researchers in the ongoing discovery and development of novel benzamide-based therapeutics.

Core Mechanisms of Action

The pharmacological diversity of benzamide derivatives is rooted in their ability to interact with a wide array of biological targets. The specific mechanism of action is highly dependent on the nature and position of substituents on the benzamide scaffold.

Receptor Modulation: Dopamine and Serotonin Pathways

A prominent class of benzamide drugs, particularly those used in psychiatry and gastroenterology, function by modulating neurotransmitter receptors.

-

Dopamine D2/D3 Receptor Antagonism : Many antipsychotic and antiemetic benzamides act as antagonists at dopamine D2 and D3 receptors.[4] In conditions like schizophrenia, excessive dopaminergic activity in the mesolimbic pathway is associated with positive symptoms. Benzamide derivatives can block postsynaptic D2/D3 receptors, reducing this hyperactivity.[4] Amisulpride is a classic example that, at high doses, blocks these postsynaptic receptors, while at lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and efficacy against negative symptoms.[4]

-

Serotonin Receptor Interactions : Several benzamide derivatives also exhibit significant affinity for serotonin (5-HT) receptors. They can act as 5-HT2A antagonists and 5-HT1A agonists, a profile associated with atypical antipsychotics that may reduce the risk of extrapyramidal side effects.[5] Others, like the prokinetic agent cisapride, are 5-HT4 receptor agonists.

The interplay between dopamine and serotonin receptor activity is crucial for the therapeutic profile of many neuroleptic agents.

Figure 1: Dopamine Receptor Antagonism by Benzamides.

Enzyme Inhibition: Histone Deacetylases (HDACs)

In oncology, a major mechanism for benzamide derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[2]

-

Mechanism of Inhibition : Benzamide-based HDAC inhibitors typically possess a pharmacophore that includes a zinc-binding group (ZBG), a linker, and a cap region.[6] The benzamide moiety often acts as the ZBG, chelating the Zn2+ ion in the active site of the HDAC enzyme.[2] This interaction, along with engagement of the linker and cap with the surrounding catalytic pocket, blocks the enzyme's activity.[2][6]

-

Downstream Effects : Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes, ultimately inducing cell-cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis.[2]

Figure 2: Mechanism of Benzamide HDAC Inhibitors.

Pharmacological Applications and Quantitative Data

Anticancer Agents

Benzamide derivatives are a significant class of HDAC inhibitors with proven anticancer activity.[2] Their efficacy has been demonstrated against various cancer cell lines, including breast, gastric, and colon cancer.[7][8]

Table 1: Anticancer Activity of Benzamide-Based HDAC Inhibitors

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| MS-275 (Entinostat) | Various | HDAC Inhibition | 4.8 | [9] |

| Compound 7j | MCF-7 (Breast) | Antiproliferative | Potent Inhibitor | [7] |

| Compound 7j | T47D (Breast) | Antiproliferative | Potent Inhibitor | [7] |

| BJ-13 | Gastric Cancer Cells | Antiproliferative | Strong Effects | [8] |

| MY-943 (I-25) | MGC-803 (Gastric) | Antiproliferative | 0.017 | [10] |

| MY-943 (I-25) | HCT-116 (Colon) | Antiproliferative | 0.044 |[10] |

Another anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] Furthermore, some derivatives can overcome multidrug resistance by inhibiting efflux pumps like the ABCG2 transporter.[11]

Antipsychotic Agents

Substituted benzamides like amisulpride are effective atypical antipsychotics. Their clinical efficacy is attributed to a dual action on dopamine receptors.[4] The development of these agents often involves screening for binding affinity to D2, 5-HT1A, and 5-HT2A receptors.[5][12][13]

Table 2: Receptor Binding Affinities of Benzamide-Based Antipsychotics

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Mazapertine (6) | Dopamine D2 | High Affinity | [12][13] |

| Mazapertine (6) | Serotonin 5-HT1A | High Affinity | [12][13] |

| Mazapertine (6) | Adrenergic α1 | High Affinity | [12][13] |

| 1192U90 (77) | Dopamine D2 | Potent | [5] |

| 1192U90 (77) | Serotonin 5-HT2 | Potent | [5] |

| 1192U90 (77) | Serotonin 5-HT1a | Potent |[5] |

Antiemetic and Prokinetic Agents

Benzamides such as metoclopramide and cisapride are used to manage nausea, vomiting, and gastrointestinal motility disorders.[1] Their action is primarily mediated through dopamine D2 receptor antagonism in the central nervous system's chemoreceptor trigger zone and 5-HT4 receptor agonism in the gut.[1]

Table 3: Prokinetic Activity of Benzamide Derivatives

| Compound | Target Receptor | Activity | IC50 (nM) | Reference |

|---|---|---|---|---|

| KDR-5169 | 5-HT4 | Agonist | Potent | |

| KDR-5169 | Dopamine D2 | Antagonist | - |

| Unnamed Derivative | 5-HT4 | Binding Affinity | 6470 | |

Other Pharmacological Activities

The structural versatility of benzamides has led to their exploration in other therapeutic areas:

-

Anticonvulsants : Certain derivatives have shown significant anticonvulsant activity in animal models.

-

Anti-inflammatory : Analogues have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes.

-

Antimicrobial : Some synthesized derivatives exhibit potent activity against various bacterial and fungal strains.[14]

Key Experimental Protocols

The discovery and validation of pharmacologically active benzamide derivatives rely on a suite of standardized in vitro and in vivo assays.

Synthesis of Benzamide Derivatives

A common synthetic route involves the reaction of isatoic anhydride with an appropriate amine derivative. This can be performed using classical heating or, more efficiently, via microwave irradiation.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(3-chloropropyl)benzamide Interactions: A Technical Guide

Introduction

N-(3-chloropropyl)benzamide is a chemical compound featuring a benzamide group linked to a chloropropyl tail. While this specific molecule may not be extensively studied, its core structure is representative of a class of compounds with significant therapeutic interest. Benzamide derivatives are known to interact with a variety of biological targets, including enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs). This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of this compound with a representative enzyme target. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the computational workflows, data interpretation, and visualization techniques integral to modern drug discovery.

Target Selection and Preparation

The initial step in any in-silico modeling study is the selection and preparation of a relevant biological target. For the purpose of this guide, we will consider a hypothetical interaction with a member of the histone deacetylase (HDAC) family, as benzamide-containing compounds are known to act as HDAC inhibitors.

Experimental Protocols

1.1. Protein Data Bank (PDB) Structure Acquisition: A suitable crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For this example, we will hypothetically use PDB ID: XXXX.

1.2. Protein Preparation: The raw PDB structure is prepared using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera). This process typically involves:

-

Removal of water molecules and other non-essential ligands.

-

Addition of hydrogen atoms.

-

Assignment of correct bond orders and protonation states of amino acid residues at a physiological pH.

-

Minimization of the protein structure to relieve any steric clashes.

1.3. Ligand Preparation: The 3D structure of this compound is generated and prepared for docking. This includes:

-

Generation of a low-energy 3D conformation.

-

Assignment of correct atom types and partial charges using a force field (e.g., OPLS_2005).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding mode and affinity.

Experimental Protocols

2.1. Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.

2.2. Ligand Docking: The prepared ligand is docked into the receptor grid using a docking program (e.g., Glide, AutoDock Vina). The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

2.3. Pose Selection and Analysis: The resulting docking poses are scored based on their predicted binding affinity. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

Data Presentation

| Parameter | Value | Unit | Description |

| Docking Score | -8.5 | kcal/mol | Predicted binding affinity from molecular docking. |

| Glide gscore | -8.7 | kcal/mol | Glide's scoring function value. |

| Ligand Efficiency | 0.45 | Binding affinity per heavy atom. |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of detailed interactions over time.

Experimental Protocols

3.1. System Setup: The top-ranked docked pose is used as the starting structure for the MD simulation. The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.

3.2. Simulation Protocol: The system is subjected to a series of energy minimization and equilibration steps. A production MD simulation is then run for a specified time (e.g., 100 ns) under constant temperature and pressure (NPT ensemble).

3.3. Trajectory Analysis: The resulting trajectory is analyzed to evaluate:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of key interactions over time.

Data Presentation

| Parameter | Value | Unit | Description |

| Average Protein RMSD | 1.8 | Å | Average deviation of the protein backbone from the initial structure. |

| Average Ligand RMSD | 0.9 | Å | Average deviation of the ligand from its initial docked pose. |

| Simulation Time | 100 | ns | Total duration of the production MD simulation. |

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering entropic and solvent effects.

Experimental Protocols

4.1. MM/GBSA or MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to snapshots from the MD trajectory to calculate the binding free energy.

Data Presentation

| Energy Component | Value | Unit |

| ΔG_bind (MM/GBSA) | -45.2 | kcal/mol |

| Van der Waals Energy | -55.8 | kcal/mol |

| Electrostatic Energy | -20.5 | kcal/mol |

| Solvation Energy | 31.1 | kcal/mol |

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of HDAC inhibition by a benzamide derivative.

Experimental Workflow

Caption: In silico modeling workflow for this compound.

This technical guide has outlined a representative in silico workflow for modeling the interactions of this compound with a hypothetical protein target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential binding modes, affinities, and stability of small molecule-protein complexes. These computational approaches are invaluable in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action at a molecular level. The methodologies and data presentation formats described herein provide a robust framework for conducting and reporting such studies.

An In-Depth Technical Guide to the Exploration of N-(3-chloropropyl)benzamide Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data regarding the synthesis, biological activity, and structure-activity relationships of N-(3-chloropropyl)benzamide and its direct derivatives. This guide, therefore, provides a comprehensive framework for the exploration of this chemical scaffold based on established principles in medicinal chemistry and the known properties of broader benzamide classes. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a strategic blueprint for initiating a research and development program in this area.

Introduction to the Benzamide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals and clinical candidates.[1] Their prevalence stems from the amide bond's ability to form key hydrogen bonding interactions with biological targets, as well as the synthetic tractability of the benzoyl and amine moieties, which allows for extensive structural diversification.[1] Members of this class have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties.

The core structure of this compound presents a unique starting point for drug discovery. The benzamide group provides a well-established pharmacophore, while the N-(3-chloropropyl) side chain offers a reactive handle for further chemical modification or potential covalent interaction with biological targets. This guide will explore the synthetic pathways to access analogs, propose potential biological applications, and outline a systematic approach to investigating the structure-activity relationships (SAR) of this promising, yet underexplored, class of compounds.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be approached through several established methods for amide bond formation. The most common and versatile approach involves the coupling of a substituted benzoic acid (or its activated form) with 3-chloropropan-1-amine or its derivatives.

A general synthetic workflow is depicted below:

Illustrative Experimental Protocol: Synthesis of a Hypothetical Analog

This protocol describes the synthesis of a hypothetical analog, 4-methoxy-N-(3-chloropropyl)benzamide.

Materials:

-

4-methoxybenzoic acid

-

Thionyl chloride

-

3-chloropropan-1-amine hydrochloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation: To a solution of 4-methoxybenzoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which is used in the next step without further purification.

-

Amide Coupling: Dissolve 3-chloropropan-1-amine hydrochloride (1.1 eq) in DCM and add triethylamine (2.5 eq). Stir the mixture for 10 minutes at 0°C. To this, add a solution of the crude 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-methoxy-N-(3-chloropropyl)benzamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the broader benzamide class has been extensively studied, revealing several key mechanisms of action. The N-(3-chloropropyl) moiety could serve as an electrophilic warhead for covalent inhibition or as a linker to be further functionalized.

Histone Deacetylase (HDAC) Inhibition

Many benzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.

Antimicrobial Activity

Substituted benzamides have also been reported to exhibit antimicrobial properties.[1] The mechanism of action can vary, from inhibition of essential enzymes to disruption of cell wall synthesis.

Hypothetical Screening Cascade and Data Presentation

A systematic evaluation of a library of this compound analogs would be essential to identify lead compounds and elucidate SAR.

Quantitative Data Summary

The following table presents a hypothetical dataset for a small library of this compound analogs, illustrating how quantitative data should be structured for clear comparison.

| Compound ID | R Group (Substitution on Benzoyl Ring) | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. A549 Cells | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| NCPB-01 | H | > 100 | > 100 | 64 | > 128 |

| NCPB-02 | 4-OCH₃ | 52.3 | 78.1 | 32 | 128 |

| NCPB-03 | 4-Cl | 25.8 | 33.5 | 16 | 64 |

| NCPB-04 | 4-NO₂ | 15.2 | 21.9 | 8 | 32 |

| NCPB-05 | 3,4-diCl | 8.7 | 12.4 | 8 | 32 |

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the this compound scaffold is crucial for optimizing biological activity and drug-like properties.

References

N-(3-chloropropyl)benzamide: An In-depth Technical Guide on Early-Stage Research

Disclaimer: Publicly available early-stage research data specifically on N-(3-chloropropyl)benzamide (CAS No: 10554-29-7) is limited. This guide provides a comprehensive overview based on established principles of benzamide chemistry and pharmacology, drawing parallels from structurally related compounds. The experimental protocols and potential biological activities described herein are general representations and should be adapted and validated for specific research purposes.

Introduction

This compound is a chemical compound belonging to the benzamide class, a versatile scaffold frequently encountered in medicinal chemistry. Benzamide derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, potential biological evaluation, and characterization of this compound, despite the scarcity of specific literature on this particular molecule.

Physicochemical Properties and Characterization

Table 1: Physicochemical Data of a Related Benzamide Derivative

| Property | Value (for 3-Chloro-N-(3-chloropropyl)benzamide) |

| CAS Number | 330469-02-8[1] |

| Molecular Formula | C10H11Cl2NO[1] |

| Molecular Weight | 232.11 g/mol [1] |

| Boiling Point | 374.7 °C at 760 mmHg[1] |

| Density | 1.2 g/cm³[1] |

Note: This data is for 3-Chloro-N-(3-chloropropyl)benzamide and not this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides is the acylation of a primary amine with a benzoyl chloride derivative. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

General Experimental Protocol for Synthesis

Materials:

-

Benzoyl chloride

-

3-chloropropylamine hydrochloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

To a solution of 3-chloropropylamine hydrochloride in a suitable solvent such as water or a biphasic system, add a base like sodium hydroxide to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane.

-

Alternatively, suspend 3-chloropropylamine hydrochloride in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (approximately 2.2 equivalents) to the suspension with stirring.

-

In a separate flask, dissolve benzoyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the amine suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities of Benzamides

Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities. While the specific biological profile of this compound has not been reported, related compounds have shown potential in various therapeutic areas. It is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules with biological activity.

-

Antimicrobial Activity: Many benzamide derivatives have been investigated for their antibacterial and antifungal properties.[3]

-

Anticancer Activity: Some benzamides have shown promise as anticancer agents through various mechanisms.

-

Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors, including those targeting histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

-

Central Nervous System (CNS) Activity: Certain benzamides act as antipsychotic or antiemetic drugs by targeting dopamine receptors.

Experimental Workflows and Signaling Pathways

Due to the lack of specific research on this compound, the following diagrams are generalized representations of a synthetic workflow and a hypothetical signaling pathway that benzamides could potentially modulate, based on the known activities of other compounds in this class.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Caption: A hypothetical signaling pathway potentially modulated by a benzamide derivative.

Conclusion

This compound represents a simple yet potentially valuable molecule within the broader class of benzamides. While direct experimental data on its synthesis and biological activity are scarce in publicly accessible literature, established synthetic methodologies for similar compounds can be readily applied. Its potential as a synthetic intermediate for more complex, biologically active molecules warrants further investigation. Researchers interested in this compound are encouraged to perform the synthesis and characterization as outlined and to explore its biological activities in various assay systems to uncover its potential therapeutic applications. This guide serves as a starting point for such endeavors, providing a solid foundation based on the well-documented chemistry and pharmacology of the benzamide scaffold.

References

Methodological & Application

Synthesis of N-(3-chloropropyl)benzamide: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N-(3-chloropropyl)benzamide, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.

Introduction

This compound serves as a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its structure incorporates a benzoyl group attached to a functionalized propyl chain, making it a versatile scaffold for further chemical modifications. The synthesis described herein involves the reaction of benzoyl chloride with 3-chloropropan-1-amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | -1 |

| 3-Chloropropan-1-amine | 6276-54-6 (HCl salt) | C₃H₈ClN | 93.55 | 145-150 (HCl salt) |

| This compound | 10554-29-7 | C₁₀H₁₂ClNO | 197.66 | Not available |

Experimental Protocol

This protocol is a general procedure for the synthesis of N-substituted benzamides and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Benzoyl chloride

-

3-Chloropropan-1-amine hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropan-1-amine hydrochloride in a minimal amount of water and add a stoichiometric excess of a base like aqueous sodium hydroxide to liberate the free amine. Extract the free amine into an organic solvent like dichloromethane. Alternatively, and more conveniently for an anhydrous reaction, suspend 3-chloropropan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Base: To the suspension, add triethylamine (2.2 eq) to neutralize the hydrochloride salt and the HCl that will be formed during the reaction. Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. To this stirring mixture, add benzoyl chloride (1.0 eq) dropwise via a dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for approximately 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and HCl, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The reaction is exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any laboratory work.

Application Notes and Protocols: N-(3-chloropropyl)benzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-chloropropyl)benzamide as a versatile chemical intermediate in organic synthesis. The protocols outlined below detail its preparation and subsequent transformation into valuable building blocks for potential therapeutic agents and other functional molecules.

Introduction

This compound is a bifunctional molecule containing both a benzamide group and a reactive chloropropyl chain. This unique structure makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other derivatized molecules. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, while the benzamide moiety can participate in various chemical transformations or serve as a key pharmacophore in biologically active compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acylation of 3-chloropropan-1-amine with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds readily under basic conditions to afford the desired product in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloropropan-1-amine hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloropropan-1-amine hydrochloride (1.0 eq) in water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution, ensuring the temperature remains below 5 °C.

-

In a separate dropping funnel, prepare a solution of benzoyl chloride (1.05 eq) in dichloromethane.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 8 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |

| 3-chloropropan-1-amine HCl | 1.0 | 130.01 |

| Benzoyl chloride | 1.05 | 140.57 |

| Sodium hydroxide | 2.0 | 40.00 |

| Product | 197.66 | |

| This compound | ||

| Typical Yield | - | >80% |

Application as a Chemical Intermediate: Synthesis of N-(3-azidopropyl)benzamide

The chlorine atom in this compound is a good leaving group, making it an excellent substrate for nucleophilic substitution reactions. One common application is the synthesis of azido derivatives, which are versatile intermediates for the introduction of nitrogen-containing functionalities, for example, through click chemistry or reduction to primary amines.

Experimental Protocol: Synthesis of N-(3-azidopropyl)benzamide

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting N-(3-azidopropyl)benzamide can be purified by column chromatography.

Quantitative Data:

| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 197.66 |

| Sodium azide | 1.5 | 65.01 |

| Product | 204.23 | |

| N-(3-azidopropyl)benzamide | ||

| Typical Yield | - | ~90% |

Further Applications and Potential Biological Significance

The resulting N-(3-azidopropyl)benzamide can be further transformed. For instance, the azide group can be reduced to a primary amine, yielding N-(3-aminopropyl)benzamide. This diamine can then undergo intramolecular cyclization to form valuable heterocyclic scaffolds such as 1,4,5,6-tetrahydropyrimidines.

Derivatives of tetrahydropyrimidine are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The benzamide moiety itself is a common feature in many neuroleptic drugs, suggesting that derivatives of this compound could be explored for their potential activity in the central nervous system.

Visualizations

Caption: Synthetic workflow for this compound and its application.

References

- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 3. globalconference.info [globalconference.info]

- 4. researchgate.net [researchgate.net]

- 5. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-(3-chloropropyl)benzamide in Medicinal Chemistry

Introduction

N-(3-chloropropyl)benzamide is a chemical intermediate belonging to the broader class of benzamides, a versatile scaffold in medicinal chemistry. While this compound itself is not typically an active pharmaceutical ingredient, its reactive chloropropyl group makes it a valuable building block for the synthesis of more complex molecules with a wide range of pharmacological activities. Benzamide derivatives have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and anticancer agents.

This document provides a representative application of this compound in the development of a hypothetical anticancer agent, "Compound BZD-451," illustrating its role as a synthetic precursor and outlining the subsequent evaluation of the final compound.

Application: Synthesis of a Novel Anticancer Agent (Hypothetical Example)

This compound can be utilized as a key intermediate in the synthesis of novel benzamide derivatives targeting cancer cells. The chloropropyl moiety allows for facile nucleophilic substitution reactions to introduce various functional groups, enabling the exploration of structure-activity relationships (SAR).

In this hypothetical application, this compound is used to synthesize BZD-451 , a compound designed to inhibit a critical signaling pathway in cancer cell proliferation.

Synthesis of BZD-451

The synthesis of BZD-451 from this compound involves a nucleophilic substitution reaction with a heterocyclic amine, a common strategy to build molecular complexity and introduce pharmacophoric features.

Caption: Synthetic workflow for the hypothetical compound BZD-451.

Experimental Protocols

Synthesis of BZD-451

Materials:

-

This compound

-

4-methylimidazole

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield BZD-451.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of BZD-451 on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Normal human cell line (e.g., HS-5)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

BZD-451 (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of BZD-451 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Data Presentation

Table 1: In Vitro Cytotoxicity of BZD-451

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 3.5 |

| PC-3 | Prostate Cancer | 2.8 |

| A549 | Lung Cancer | 6.2 |

| HS-5 | Normal Bone Marrow | > 50 |

Proposed Mechanism of Action and Signaling Pathway

Based on the structure of many benzamide derivatives, a plausible mechanism of action for BZD-451 could be the inhibition of a key signaling pathway involved in cell cycle progression and apoptosis, such as the PI3K/Akt pathway.

Caption: Proposed PI3K/Akt signaling pathway inhibited by BZD-451.

Disclaimer: The compound BZD-451, its synthesis, and its biological data are hypothetical and presented for illustrative purposes to demonstrate the potential applications of this compound as a synthetic intermediate in medicinal chemistry. The experimental protocols are based on standard methodologies in the field.

Application Notes and Protocols: Experimental Setup for N-(3-chloropropyl)benzamide Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving N-(3-chloropropyl)benzamide, with a primary focus on its intramolecular cyclization to form N-benzoylazetidine. The protocols provided are based on established chemical principles for analogous reactions and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of the starting material, this compound, is a critical first step. A common and effective method is the acylation of 3-chloropropylamine with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloropropylamine hydrochloride

-

Benzoyl chloride

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 3-chloropropylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Table 1: Summary of Reaction Parameters for this compound Synthesis

| Parameter | Value/Description |

| Reactants | 3-chloropropylamine hydrochloride, Benzoyl chloride |

| Base | Triethylamine or Potassium Carbonate |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Work-up | Aqueous wash with sodium bicarbonate |

| Purification | Silica gel column chromatography |

| Typical Yield | 80-95% |

Intramolecular Cyclization of this compound to N-benzoylazetidine

The key reaction of this compound is its intramolecular cyclization to form the four-membered azetidine ring of N-benzoylazetidine. This reaction is typically promoted by a base.

Experimental Protocol: Synthesis of N-benzoylazetidine

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N-benzoylazetidine.

Table 2: Summary of Reaction Parameters for N-benzoylazetidine Synthesis

| Parameter | Value/Description |

| Reactant | This compound |

| Base | Potassium carbonate or Cesium carbonate |

| Solvent | Acetonitrile or Dimethylformamide |

| Temperature | Reflux (e.g., 82 °C for MeCN) |

| Reaction Time | 24-48 hours |

| Work-up | Filtration and aqueous wash |

| Purification | Silica gel column chromatography |

| Typical Yield | 60-80% |

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 3: Analytical Data for this compound and N-benzoylazetidine

| Compound | Technique | Expected Observations |

| This compound | ¹H NMR | Peaks corresponding to aromatic protons, a triplet for the CH₂ next to the amide, a triplet for the CH₂Cl group, and a multiplet for the central CH₂ group. |

| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the three aliphatic carbons. | |

| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight. | |

| IR | Characteristic peaks for N-H and C=O stretching of the amide. | |

| N-benzoylazetidine | ¹H NMR | Peaks for aromatic protons, and two distinct multiplets for the CH₂ groups of the azetidine ring. |

| ¹³C NMR | Peaks for the carbonyl carbon, aromatic carbons, and the two aliphatic carbons of the azetidine ring. | |

| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to the molecular weight. | |

| IR | Characteristic peak for the tertiary amide C=O stretching. |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic workflow for the preparation of N-benzoylazetidine.

Caption: Analytical characterization workflow for the synthesized compounds.

Application Notes and Protocols: N-(3-chloropropyl)benzamide in Transition Metal Catalysis

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the application of N-(3-chloropropyl)benzamide as a ligand in transition metal catalysis. While the broader class of benzamides and related nitrogen-containing molecules are utilized as ligands, this compound itself is not a well-documented ligand for catalytic applications.

This document summarizes the general landscape of benzamide-type ligands in catalysis and provides protocols for the synthesis of the parent compound, this compound, which may serve as a foundational step for researchers interested in exploring its potential as a pre-ligand.

General Context: Benzamides in Catalysis

Benzamide derivatives are a versatile class of molecules in transition metal catalysis. They can act as directing groups for C-H bond functionalization or as ligands themselves, coordinating to a metal center through the amide oxygen or nitrogen. The catalytic applications of benzamides are diverse, often leveraging the electronic and steric properties of substituents on the aromatic ring and the amide nitrogen.

For instance, N-chlorobenzamides have been employed in cobalt(III)-catalyzed [4+2] annulation reactions with maleimides. In these cases, the amide functionality directs the catalytic center, and the N-Cl bond can act as an internal oxidant. However, it is crucial to note that these examples do not specifically utilize the N-(3-chloropropyl) moiety.

Synthesis of this compound

While its role as a ligand is not established, this compound can be synthesized through standard amidation procedures. The following protocol describes a general method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzoyl chloride

-

3-Chloropropylamine hydrochloride

-

Triethylamine or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of 3-Chloropropylamine: To a stirred suspension of 3-chloropropylamine hydrochloride in dichloromethane, add an equimolar amount of triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free amine.

-

Amide Coupling: Slowly add benzoyl chloride (1.0 equivalent) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Potential Catalytic Applications: A Forward Look

The presence of a chloropropyl group on the amide nitrogen introduces a potential coordination site or a reactive handle. The chlorine atom could potentially be displaced intramolecularly or intermolecularly to form a new chelate or a bridged species upon coordination of the amide oxygen to a metal center. This could open avenues for its use in reactions where a hemilabile ligand is beneficial.

Hypothetical Coordination and Catalytic Cycle

The following diagram illustrates a hypothetical scenario where this compound could act as a bidentate ligand following an intramolecular cyclization, and subsequently participate in a generic cross-coupling reaction. It must be emphasized that this is a theoretical construct and has not been reported in the literature.

Caption: Hypothetical activation and catalytic cycle.